Potassium bis(trimethylsilyl)amide

Vue d'ensemble

Description

. It is a strong, non-nucleophilic base widely used in organic synthesis. The compound is characterized by its high solubility in most organic solvents and its ability to form solvated monomers or dimers depending on the solvent and conditions .

Méthodes De Préparation

Potassium bis(trimethylsilyl)amide can be synthesized through several methods. One common method involves the reaction of hexamethyldisilazane with potassium amide, potassium hydride, or potassium metal in the presence of electron acceptors such as styrene, isoprene, or naphthalene . Another method involves the reaction of a dispersion of potassium with hexamethyldisilazane in tetrahydrofuran in the presence of butyl chloride . Industrial production typically involves similar methods but on a larger scale, ensuring the purity and consistency of the compound.

Analyse Des Réactions Chimiques

Potassium bis(trimethylsilyl)amide is primarily used as a strong base in various chemical reactions. It is involved in deprotonation reactions, where it abstracts a proton from a substrate, forming a corresponding anion . This compound is also used in the alkylation of carbonyl compounds and the preparation of lanthanide complexes . The major products formed from these reactions depend on the specific substrates and conditions used.

Applications De Recherche Scientifique

Synthetic Chemistry

Deprotonation Reactions

KHMDS is primarily used as a strong base for deprotonation reactions. It facilitates the synthesis of complex organic molecules by enabling the formation of enolates and other reactive intermediates. This property is particularly beneficial in the synthesis of carbonyl compounds and their derivatives.

| Reaction Type | Application |

|---|---|

| Enolate Formation | Used to generate enolates from carbonyl compounds, enhancing reactivity in subsequent reactions. |

| Alkylation | Enables the alkylation of carbonyl compounds, leading to the formation of various alkylated products. |

Case Study : A study demonstrated that KHMDS effectively generates enolates from ketones, allowing for high-yield alkylation reactions under mild conditions .

Organometallic Chemistry

KHMDS plays a crucial role in the preparation of organometallic compounds, which are essential for catalysis and materials science. Its sterically hindered nature allows for selective reactions that are often not achievable with less hindered bases.

| Application | Description |

|---|---|

| Organometallic Synthesis | Acts as a base in the formation of organometallic complexes, enhancing their reactivity and stability. |

| Catalysis | Utilized in catalytic cycles for various transformations, including C–C bond formations. |

Case Study : Research has shown that KHMDS can be used as a catalyst in transition metal-free C–H silylation reactions, demonstrating its utility in synthesizing silicon-containing compounds .

Polymer Science

In polymer science, KHMDS is employed in the development of silicon-based polymers. Its unique properties contribute to the thermal stability and flexibility of these materials, making them suitable for applications in electronics and automotive industries.

| Property | Benefit |

|---|---|

| Thermal Stability | Enhances the performance of polymers under high-temperature conditions. |

| Flexibility | Improves the mechanical properties of silicon-based polymers, making them more adaptable for various applications. |

Case Study : The use of KHMDS in synthesizing polysiloxanes has been shown to yield materials with superior thermal and mechanical properties compared to traditional silicon-based polymers .

Pharmaceuticals

KHMDS is instrumental in drug development, particularly in synthesizing nitrogen-containing heterocycles, which are critical components in many pharmaceuticals.

Case Study : In a notable application, KHMDS was utilized to streamline the synthesis of β3-adrenergic receptor agonists, which are explored for their potential anti-stress effects .

Mécanisme D'action

The mechanism of action of potassium bis(trimethylsilyl)amide involves its role as a strong base. It abstracts protons from substrates, generating corresponding anions that can participate in further chemical reactions . The compound’s non-nucleophilic nature is due to the steric hindrance provided by the trimethylsilyl groups, which prevents it from participating in nucleophilic substitution reactions .

Comparaison Avec Des Composés Similaires

Potassium bis(trimethylsilyl)amide is similar to other metal bis(trimethylsilyl)amides such as lithium bis(trimethylsilyl)amide and sodium bis(trimethylsilyl)amide . These compounds share similar structures and functions but differ in their reactivity and solubility. This compound is unique due to its higher solubility in organic solvents and its ability to form solvated monomers or dimers depending on the solvent and conditions .

Activité Biologique

Potassium bis(trimethylsilyl)amide (KHMDS) is a strong, non-nucleophilic base widely utilized in organic synthesis. Its unique properties facilitate various chemical reactions, making it an essential compound in both academic and industrial research. This article delves into the biological activity of KHMDS, highlighting its mechanisms of action, applications, and relevant case studies.

Overview of this compound

- Chemical Formula :

- Molecular Weight : 199.49 g/mol

- pKa : Approximately 26, indicating its strength as a base compared to other amides like lithium diisopropylamide (pKa ~36) .

KHMDS is characterized by its high solubility in organic solvents and its ability to form solvated monomers or dimers depending on the solvent conditions .

KHMDS primarily acts as a Bronsted base , facilitating deprotonation reactions that generate carbanions from acidic hydrogen atoms. This process is crucial for various organic transformations, including nucleophilic substitutions and additions .

Target Pathways

- Carbanion Generation : KHMDS abstracts protons from substrates, forming carbanions that can engage in further reactions.

- Catalytic Role : It serves as an efficient catalyst in reactions involving silanols and terminal acetylenes, leading to the formation of organogermanes .

Applications in Biological Research

KHMDS has been employed in several biological contexts, particularly in synthesizing compounds with potential therapeutic effects. Some notable applications include:

- Synthesis of Organogermanes : KHMDS has been used to catalyze the formation of germasiloxanes and alkynylgermanes, which have implications in medicinal chemistry .

- Polymer Chemistry : It acts as an anionic initiator for the preparation of poly(ethylene oxide), showcasing its versatility beyond traditional organic synthesis .

Case Studies and Research Findings

- Catalytic Efficiency :

- Comparison with Other Bases :

-

Biochemical Pathways :

- Investigations into the biochemical pathways influenced by KHMDS revealed its potential interactions with various biological molecules, although specific targets remain largely unexplored. The compound's ability to facilitate the formation of reactive intermediates suggests it could play a role in developing new therapeutic agents .

Data Tables

| Property | Value |

|---|---|

| Molecular Weight | 199.49 g/mol |

| pKa | ~26 |

| Solubility | High in organic solvents |

| Common Uses | Organic synthesis, catalysis |

| Reaction Type | Yield (%) | Comments |

|---|---|---|

| Silanol + Alkynylgermane | 92 | High selectivity observed |

| Poly(ethylene oxide) | Variable | Dependent on reaction conditions |

Propriétés

IUPAC Name |

potassium;bis(trimethylsilyl)azanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H18NSi2.K/c1-8(2,3)7-9(4,5)6;/h1-6H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUBQJLUDMLPAGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

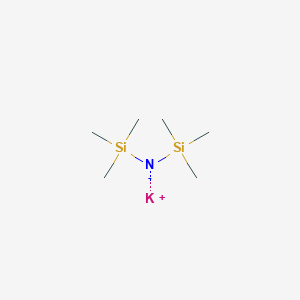

C[Si](C)(C)[N-][Si](C)(C)C.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H18KNSi2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00390655 | |

| Record name | Potassium bis(trimethylsilyl)amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00390655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40949-94-8 | |

| Record name | Silanamine, 1,1,1-trimethyl-N-(trimethylsilyl)-, potassium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040949948 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silanamine, 1,1,1-trimethyl-N-(trimethylsilyl)-, potassium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Potassium bis(trimethylsilyl)amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00390655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Silanamine, 1,1,1-trimethyl-N-(trimethylsilyl)-, potassium salt (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.605 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.